

Synthesis of 5-Ethynyl-2-methylbenzamide: A Technical Guide

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Compound of Interest

Compound Name:	5-Ethynyl-2-methylbenzamide
CAS No.:	1393901-32-0
Cat. No.:	B1407719

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Executive Summary & Strategic Importance

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a functionalized benzamide derivative serving as a "warhead" precursor or linker in the synthesis of kinase inhibitors, specifically those targeting the FAK-Src signaling axis. Its structural core—a 1,2,5-trisubstituted benzene ring—requires precise regiochemical control to ensure the ethynyl moiety is installed para to the methyl group and meta to the amide.

This guide delineates a robust 3-step synthetic pathway starting from commercially available o-toluic acid (2-methylbenzoic acid). The route prioritizes regioselectivity during bromination and chemoselectivity during the Sonogashira coupling.

Retrosynthetic Analysis

The target molecule is disconnected via a Sonogashira C-C bond formation and a functional group interconversion (FGI) of the carboxylic acid to the primary amide.

- Target: **5-Ethynyl-2-methylbenzamide**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Precursor 1: 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Protected Alkyne)
- Precursor 2: 5-Bromo-2-methylbenzamide (Aryl Halide)
- Starting Material: 2-Methylbenzoic acid (o-Toluic acid)

Pathway Logic[8]

- Electrophilic Aromatic Substitution: Bromination of o-toluic acid is directed by the ortho/para directing methyl group and the meta directing carboxyl group. Both directors synergistically favor the 5-position.
- Amidation: Conversion of the acid to the amide must occur before the alkyne installation to avoid side reactions with the alkyne or catalyst poisoning during amide formation.
- Sonogashira Coupling: Palladium-catalyzed coupling installs the protected alkyne.
- Desilylation: Mild deprotection yields the terminal alkyne.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2-methylbenzoic acid.

- Reagents: 2-Methylbenzoic acid (1.0 equiv), Bromine (Br₂, 1.5 equiv), Concentrated H₂SO₄. [7]
- Mechanism: Electrophilic Aromatic Substitution (EAS).
- Critical Parameter: Temperature control (25°C) prevents poly-bromination.

Protocol:

- Charge a reactor with 2-methylbenzoic acid (10.0 g) and concentrated H₂SO₄ (15 mL).
- Add Bromine (17.6 g) dropwise over 10–15 minutes while maintaining the internal temperature at 25°C.

- Stir the reaction mixture at 25°C for 20 hours.
- Quench: Slowly pour the reaction mixture into ice water (60 mL). The product will precipitate as a white/off-white solid.
- Isolation: Filter the precipitate and wash with cold water (2 x 20 mL).
- Drying: Dry in a vacuum oven at 60°C.
- Expected Yield: ~95–97%.
- Purity Check: H-NMR should show a doublet at ~7.63 ppm and ~7.27 ppm, and a singlet at ~7.91 ppm (Ar-H).

Step 2: Amide Formation (Activation & Amination)

Objective: Synthesis of 5-Bromo-2-methylbenzamide.

- Reagents: 5-Bromo-2-methylbenzoic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Catalytic DMF, Aqueous Ammonia (NH₄OH) or NH₃(g).
- Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride intermediate.

Protocol:

- Suspend 5-bromo-2-methylbenzoic acid (5.0 g) in anhydrous Dichloromethane (DCM) or Toluene (50 mL).
- Add Thionyl Chloride (1.5 equiv) and 2 drops of DMF.
- Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.
- Concentrate the mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry THF or DCM (30 mL).
- Amination: Cool the solution to 0°C. Slowly add concentrated aqueous ammonia (excess, ~5 equiv) or bubble NH₃ gas through the solution.
- Stir at room temperature for 1 hour.

- Work-up: Evaporate volatiles or extract with Ethyl Acetate. Wash organic layer with saturated NaHCO_3 and Brine.
- Crystallization: Recrystallize from Ethanol/Water if necessary.

Step 3: Sonogashira Coupling

Objective: Synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Intermediate I70).[8][9]

- Reagents: 5-Bromo-2-methylbenzamide (1.0 equiv), Ethynyltrimethylsilane (TMS-Acetylene, 1.2 equiv), $\text{PdCl}_2(\text{PPh}_3)_2$ (2-5 mol%), CuI (1-2 mol%), Triethylamine (Et_3N) or Diisopropylamine.
- Solvent: DMF or THF (degassed).

Protocol:

- In a nitrogen-flushed vessel, dissolve 5-bromo-2-methylbenzamide (1.0 equiv) in anhydrous DMF.
- Add Et_3N (3.0 equiv), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.05 equiv), and CuI (0.02 equiv).
- Add TMS-Acetylene (1.2 equiv) dropwise.
- Heat the mixture to 80–90°C (or 120°C under microwave irradiation for 30 min) under inert atmosphere.
- Monitor by TLC/LC-MS until the bromide is consumed.
- Work-up: Dilute with water and extract with Ethyl Acetate. Dry over MgSO_4 and concentrate.
- Purification: Silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes/Petroleum Ether).
- Yield: ~60–75%.

Step 4: Desilylation (Final Deprotection)

Objective: Synthesis of 5-Ethynyl-2-methylbenzamide (Target I71).[8]

- Reagents: TMS-intermediate (from Step 3), Tetrabutylammonium Fluoride (TBAF, 1.0 M in THF).
- Mechanism: Fluoride-mediated cleavage of the C-Si bond.

Protocol:

- Dissolve 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (0.190 g) in dry THF (4 mL).
- Cool the solution to 0°C.
- Add TBAF solution (1.0 M in THF, 1.1 equiv) dropwise.
- Stir at 0°C for 10 minutes, then warm to room temperature and stir for 3 hours.
- Work-up: Concentrate under reduced pressure. Dilute with DCM, wash with water and brine.
- Purification: Silica gel chromatography (EtOAc/Hexanes) to yield the pure terminal alkyne.
- Characterization: H-NMR (DMSO-d6) should show the acetylenic proton (s, ~4.1–4.2 ppm) and loss of the TMS peak at 0 ppm.

Reaction Data & Process Parameters

Parameter	Step 1: Bromination	Step 3: Coupling	Step 4: Deprotection
Primary Reagent	Br ₂ / H ₂ SO ₄	TMS-Acetylene	TBAF
Catalyst	None (Acid mediated)	PdCl ₂ (PPh ₃) ₂ / CuI	None
Temperature	25°C	80–120°C	0°C → 25°C
Time	20 Hours	0.5 – 4 Hours	3 Hours
Key Intermediate	5-Bromo-2-methylbenzoic acid	TMS-protected amide	Final Product
Typical Yield	97%	60%	>85%
Critical Risk	Exotherm / Regio-isomers	O ₂ poisoning (Pd)	Over-reaction (rare)

Mechanistic Visualization

The following diagrams illustrate the reaction workflow and the catalytic cycle for the critical C-C bond formation.

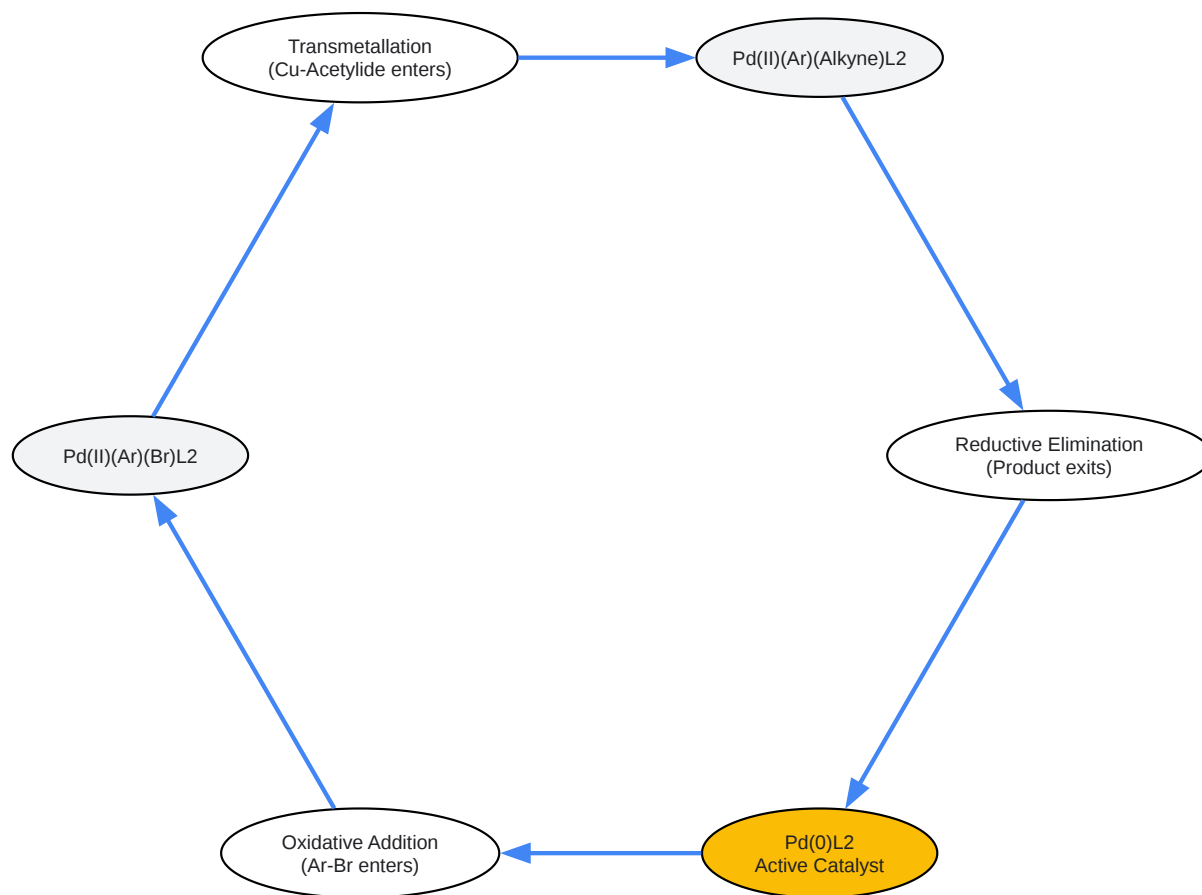
Synthesis Workflow



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Figure 1: Linear synthetic workflow from o-Toluic acid to **5-Ethynyl-2-methylbenzamide**.

Sonogashira Catalytic Cycle (Simplified)



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Figure 2: Catalytic cycle for the installation of the ethynyl group.

Analytical Validation

To ensure the integrity of the final compound, the following analytical signatures must be verified:

- ^1H NMR (400 MHz, DMSO- d_6):
 - Amide protons: Broad singlets around 7.40 ppm and 7.80 ppm.

- Aromatic protons: Three distinct signals.[7] A doublet at ~7.24 ppm (C3-H), a multiplet/doublet at ~7.40 ppm (C4-H), and a singlet at ~7.5-7.8 ppm (C6-H).
- Methyl group: Singlet at ~2.36 ppm.
- Ethynyl proton: Singlet at ~4.1–4.2 ppm.
- Mass Spectrometry:
 - Calculated Mass: 159.19 g/mol .
 - Observed [M+H]⁺: ~160.2 m/z.

References

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